molecular formula C23H17BrN2O2S B375086 2-([1,1'-biphenyl]-4-yloxy)-N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]acetamide

2-([1,1'-biphenyl]-4-yloxy)-N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]acetamide

Cat. No.: B375086
M. Wt: 465.4g/mol
InChI Key: MBUALZLKEKNWRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-([1,1'-biphenyl]-4-yloxy)-N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]acetamide is a complex organic compound that features a biphenyl group, a bromophenyl group, and a thiazole ring

Properties

Molecular Formula

C23H17BrN2O2S

Molecular Weight

465.4g/mol

IUPAC Name

N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-(4-phenylphenoxy)acetamide

InChI

InChI=1S/C23H17BrN2O2S/c24-19-10-6-18(7-11-19)21-15-29-23(25-21)26-22(27)14-28-20-12-8-17(9-13-20)16-4-2-1-3-5-16/h1-13,15H,14H2,(H,25,26,27)

InChI Key

MBUALZLKEKNWRW-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)OCC(=O)NC3=NC(=CS3)C4=CC=C(C=C4)Br

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)OCC(=O)NC3=NC(=CS3)C4=CC=C(C=C4)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-([1,1'-biphenyl]-4-yloxy)-N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]acetamide typically involves multiple steps, starting with the preparation of the biphenyl and bromophenyl intermediates. The thiazole ring is then introduced through a cyclization reaction. The final step involves the formation of the acetamide linkage under specific reaction conditions, often requiring the use of catalysts and controlled temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process .

Chemical Reactions Analysis

Types of Reactions

2-([1,1'-biphenyl]-4-yloxy)-N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]acetamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and pH levels to achieve the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds .

Scientific Research Applications

2-([1,1'-biphenyl]-4-yloxy)-N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]acetamide has several scientific research applications:

    Chemistry: Used as

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